Odoratisol B

Catalog No.
S12556013
CAS No.
891182-94-8
M.F
C20H24O5
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Odoratisol B

CAS Number

891182-94-8

Product Name

Odoratisol B

IUPAC Name

4-[(1S,2R)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H24O5/c1-5-6-14-7-10-17(19(11-14)24-4)25-13(2)20(22)15-8-9-16(21)18(12-15)23-3/h5-13,20-22H,1-4H3/b6-5+/t13-,20-/m1/s1

InChI Key

WCFYXOLUODJLKB-IDVZPQIDSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O[C@H](C)[C@H](C2=CC(=C(C=C2)O)OC)O)OC

Odoratisol B is a natural product found in Leucas aspera and Myristica fragrans with data available.

Odoratisol B is a naturally occurring compound classified as a tetrahydrofuran lignan. It is derived from various plant sources and is notable for its unique structural features, including multiple chiral centers that contribute to its biological activity and potential therapeutic applications. The compound is characterized by its complex molecular structure, which includes a tetrahydrofuran ring, a feature common in several bioactive natural products.

The chemical behavior of Odoratisol B can be analyzed through various types of reactions, including:

  • Synthesis Reactions: Odoratisol B can be synthesized through specific organic reactions that involve the formation of carbon-carbon and carbon-oxygen bonds. For example, it can be produced via intramolecular reactions that create the tetrahydrofuran ring structure.
  • Decomposition Reactions: Under certain conditions, Odoratisol B may undergo decomposition, breaking down into simpler compounds. The exact pathways depend on the reaction conditions, such as temperature and pH.
  • Redox Reactions: The compound can participate in oxidation-reduction processes, where it may act as either an oxidizing or reducing agent depending on the specific reactants involved.

Odoratisol B exhibits several biological activities that make it of interest in pharmacology and medicinal chemistry. Research indicates that it possesses:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Effects: Preliminary studies suggest that Odoratisol B may inhibit the growth of certain bacteria and fungi, indicating its potential use as a natural antimicrobial agent.
  • Anti-inflammatory Activity: The compound has been associated with reduced inflammation in various biological assays, suggesting therapeutic potential for inflammatory diseases.

The synthesis of Odoratisol B typically involves several steps:

  • Starting Materials: Common precursors include simple organic compounds that can undergo cyclization reactions to form the tetrahydrofuran ring.
  • Reaction Conditions: The synthesis often employs Lewis acids like boron trifluoride etherate to promote cyclization and other transformations.
  • Purification: After synthesis, Odoratisol B is usually purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

For example, a notable synthesis method involves a regioselective intramolecular Mitsunobu reaction, which effectively constructs the complex structure of Odoratisol B from simpler starting materials .

Odoratisol B has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for developing new drugs targeting oxidative stress-related diseases and infections.
  • Natural Products Research: It serves as a model compound for studying lignan biosynthesis and the pharmacological properties of natural products.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at reducing skin aging.

Studies on the interactions of Odoratisol B with biological targets are crucial for understanding its mechanism of action. Key areas of focus include:

  • Protein Binding: Investigations into how Odoratisol B binds to proteins involved in oxidative stress responses or inflammation pathways.
  • Cellular Uptake: Research examining how effectively cells absorb Odoratisol B can provide insights into its bioavailability and therapeutic efficacy.
  • Synergistic Effects: Studies exploring how Odoratisol B interacts with other compounds may reveal synergistic effects that enhance its biological activity.

Similar Compounds

Odoratisol B shares structural similarities with other tetrahydrofuran lignans. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
ChicanineContains a similar tetrahydrofuran coreExhibits distinct stereochemistry
Futokadsurin ALignan with multiple chiral centersKnown for its neuroprotective effects
VeraguensinAnother lignan variantHas shown potent antifungal activity
Fragransin A2Similar structural motifsNotable for anti-inflammatory effects
GalbelginShares the tetrahydrofuran ringExhibits strong antioxidant properties

Odoratisol B's uniqueness lies in its specific arrangement of functional groups and stereochemistry, which contribute to its distinct biological activities compared to these similar compounds. The exploration of these similarities aids in understanding the broader family of lignans and their potential applications in health sciences.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

344.16237386 g/mol

Monoisotopic Mass

344.16237386 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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